4-Bromo-2,6-di-tert-butylphenol
Overview
Description
4-Bromo-2,6-di-tert-butylphenol: is a chemical compound with the molecular formula C14H21BrO. It is a substituted phenol where the bromine atom is positioned at the fourth carbon of the benzene ring, and two tert-butyl groups are attached to the second and sixth carbons. This compound is known for its stability and unique reactivity due to the presence of bulky tert-butyl groups and a bromine atom.
Mechanism of Action
Target of Action
4-Bromo-2,6-di-tert-butylphenol is a 4-substituted-2,6-di-tert-butylphenol It has been used as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (n aroh), a norbornene comonomer bearing an antioxidant hindered phenol .
Mode of Action
The compound interacts with its targets through chemical reactions. It has been used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .
Biochemical Pathways
It is known that the compound can participate in the phase transfer catalyzed (ptc) polymerization of 4-bromo-2,6-dimethylphenol .
Result of Action
It has been used in the synthesis of a monomer, which forms poly (p-phenylenevinylene) derivatives by reaction with 1,10-dibromodecane .
Action Environment
It is known that the compound’s photolysis reaction has been investigated in benzene solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-di-tert-butylphenol is typically synthesized through the bromination of 2,6-di-tert-butylphenol. The reaction involves the use of bromine (Br2) as the brominating agent in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2,6-di-tert-butylphenol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Formation of 4-hydroxy-2,6-di-tert-butylphenol or 4-amino-2,6-di-tert-butylphenol.
Oxidation: Formation of 2,6-di-tert-butyl-1,4-benzoquinone.
Reduction: Formation of 2,6-di-tert-butylphenol.
Scientific Research Applications
Chemistry: 4-Bromo-2,6-di-tert-butylphenol is used as a terminating comonomer in the phase transfer catalyzed polymerization of phenols. It is also utilized in the synthesis of various monomers and polymers, including poly(p-phenylenevinylene) derivatives.
Biology and Medicine: This compound has been studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used as a catalyst in the transformation of epoxides to carbonyl compounds. It is also employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2,6-dimethylphenol: Contains methyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness: 4-Bromo-2,6-di-tert-butylphenol is unique due to the combination of the bromine atom and tert-butyl groups, which confer distinct reactivity and stability. The presence of the bromine atom allows for versatile substitution reactions, while the tert-butyl groups provide steric protection and enhance the compound’s stability.
Properties
IUPAC Name |
4-bromo-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQUEKFNSJLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150607 | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-52-2 | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-di-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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